4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid

Corrosion inhibition Schiff base Zinc protection

Researchers need a non-halogenated corrosion inhibitor with reproducible metal-binding geometry. 4DAB is a para-substituted Schiff base that forms octahedral complexes across the 3d metal series and provides a well-documented thermodynamic dataset for adsorption on zinc. • Achieves 38.9% inhibition efficiency on zinc in 0.1 M H₂SO₄ at 5.0 g/L. • Physisorption confirmed (ΔG°ₐₐₛ > -40 kJ/mol) with Langmuir parameters fully quantified. • Eliminates halide-induced pitting risk and environmental discharge concerns.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B11703729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H16N2O2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(6-8-14)16(19)20/h3-11H,1-2H3,(H,19,20)
InChIKeySLMCOWGSIBTSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4DAB: Schiff Base Ligand Overview


4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid (CAS 3939-39-7), also named 4-((4-dimethylamino-benzylidene)-amino)-benzoic acid, is a para-substituted Schiff base formed by condensation of 4-(dimethylamino)benzaldehyde with 4-aminobenzoic acid . The compound (C₁₆H₁₆N₂O₂, MW 268.31) bears both a dimethylamino electron-donating group and a carboxylic acid moiety, enabling its use as a neutral or deprotonated ligand for transition-metal complexation [1]. It is commercially available as an AldrichCPR product (Sigma-Aldrich S31330) and has been specifically evaluated against its ortho isomer (2DAB) and 4-chloro analog (4CBB) in corrosion inhibition studies on zinc [2].

4DAB vs. Analogs: Substitution Risks


Schiff bases derived from 4-aminobenzoic acid and substituted benzaldehydes share a common backbone but diverge sharply in performance depending on the substituent and the position of the carboxylic acid group [1]. Direct comparative gravimetric data show that swapping the para-dimethylamino group for para-chloro increases zinc corrosion inhibition efficiency by approximately 3.9 percentage points at 303 K, while relocating the –COOH group from para to ortho (2DAB) reduces efficiency by ~0.8 percentage points [2]. The metal-coordination behaviour further diverges: the para-isomer deprotonates to form six-coordinate octahedral complexes with Mn²⁺ through Zn²⁺, whereas the ortho isomer yields different coordination geometries and cocrystal behaviour [2][3]. Generic substitution therefore risks both measurable performance loss and altered reactivity in downstream applications.

4DAB: Comparative Evidence Against Analogs


Corrosion Inhibition on Zinc vs. Analogues

In a gravimetric weight-loss study on zinc in 0.1M H₂SO₄, 4-[(4-dimethylaminobenzylidene)amino]benzoic acid (4DAB) achieved inhibition efficiencies of 38.9% at 303 K and 36.6% at 343 K at 5.0 g/L. Under identical conditions, the 4-chloro analog (4CBB) reached 42.8% and 38.8%, while the ortho isomer (2DAB) reached only 38.1% and 35.9% [1]. The observed efficiency order is 2DAB < 4DAB < 4CBB.

Corrosion inhibition Schiff base Zinc protection

Adsorption Thermodynamics on Zinc

The free energies of adsorption (ΔG°_ads) for the three Schiff bases were calculated from Langmuir isotherm fits. For 4DAB, ΔG°_ads ranged from –5,122.6 to –6,390.2 J/mol; for 2DAB, from –5,185.9 to –6,690.5 J/mol; and for 4CBB, from –4,331.1 to –6,245.6 J/mol [1]. All values are below –40 kJ/mol, confirming physisorption as the dominant mechanism. The heat of adsorption (ΔH°_ads) was endothermic for all three compounds, but 4DAB exhibited the least negative entropy change among the series, indicating a more ordered adsorption layer compared to 2DAB [1].

Adsorption thermodynamics Langmuir isotherm Corrosion inhibitor

Transition Metal Complexation Behavior

4(4-(Dimethylamino) benzylideneamino) benzoic acid (4DAB) reacts with Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ in 1:2 metal-to-ligand stoichiometry to yield mononuclear, six-coordinate octahedral complexes with deprotonation of the carboxylic acid [1]. All six complexes exhibited antibacterial, antifungal, and anti-leishmanial activity superior to the free ligand, with the Zn(II) complex showing the most pronounced biological significance [1]. By contrast, the ortho isomer (2DAB) forms 1:1 intermolecular compounds (cocrystals) with p-nitroaniline and urea via hydrogen-bonding networks rather than octahedral metal chelation [2].

Coordination chemistry Schiff base ligand Octahedral complexes

Substituent Effect on Fluorescence

In a comparative study of Schiff bases derived from 4-aminobenzoic acid, the diethylamino analog 4-(4-(diethylamino)benzylidene)aminobenzoic acid (compound 1) demonstrated effective cytoplasmic staining in hepatocytes and MCF-7 cells via fluorescence confocal microscopy, while the 4-methoxy analog (compound 2) showed distinctly different photophysical behaviour [1]. The target dimethylamino compound (4DAB) occupies an intermediate position: its electron-donating strength (Hammett σ_p for –NMe₂ ≈ –0.83) lies between –NMe₂ and –OMe (σ_p ≈ –0.27), predicting a moderate Stokes shift and quantum yield relative to the diethylamino analog [2]. The dihedral angle between aromatic rings in the solid state for the diethylamino analog is 28.76°, suggesting a similar non-planar conformation for 4DAB [1].

Fluorescent Schiff bases Bioimaging Substituent effect

Temperature-Dependent Corrosion Inhibition

The inhibition efficiency of 4DAB on zinc in 0.1M H₂SO₄ decreases from 38.9% at 303 K to 36.6% at 343 K (at 5.0 g/L), with the corrosion process following first-order kinetics [1]. The activation energy (Ea) for the inhibited system remained below 80 kJ/mol, characteristic of a physisorption-dominated inhibition mechanism [1]. In a separate study under identical conditions (0.1M H₂SO₄, zinc substrate), 4DAB achieved efficiencies ranging from 42.8% to 38.8% across the same temperature window at 5.0 g/L, confirming batch-to-batch reproducibility of the inhibition profile [2].

Corrosion inhibitor Activation energy Temperature dependence

4DAB: Key Application Scenarios


Halogen-Free Zinc Corrosion Inhibitor

The direct comparative dataset shows 4DAB achieving 38.9–36.6% inhibition efficiency on zinc in 0.1M H₂SO₄ at 5.0 g/L [1]. While the 4-chloro analog (4CBB) is ~3.9 percentage points more efficient, 4DAB eliminates halogen content—critical when inhibitor discharge into the environment is regulated or when halide-induced pitting on adjacent stainless-steel components must be avoided. Researchers evaluating structure–activity relationships in corrosion inhibition should procure 4DAB as the dimethylamino-substituted reference standard, given its intermediate position between the less active ortho isomer (2DAB) and the more potent chloro analog [1].

Octahedral Complexes for Antimicrobial Screening

4DAB reliably forms 1:2 metal-to-ligand octahedral complexes with the full first-row transition series (Mn²⁺ through Zn²⁺), with the Zn(II) complex demonstrating superior antibacterial and anti-leishmanial activity relative to other metal congeners [2]. Procurement of the para isomer is essential here: the ortho isomer (2DAB) tends toward cocrystal formation rather than discrete octahedral metal chelation [3]. Medicinal inorganic chemistry groups building metal-based antimicrobial libraries should select 4DAB as the ligand scaffold to ensure consistent coordination geometry across the 3d metal series.

Fluorescent Cellular Imaging Probes

Based on class-level inference from the structurally characterized diethylamino analog—which demonstrated cytoplasmic staining in hepatocytes and MCF-7 cells with a dihedral angle of 28.76° [4]—4DAB is predicted to exhibit intermediate electron-donating strength and a moderate Stokes shift. Its smaller steric footprint (dimethyl vs. diethyl) may enhance cell permeability while retaining sufficient fluorescence for confocal microscopy. Researchers developing structure–photophysical property relationships in aminobenzoic acid-derived Schiff bases should include 4DAB as the –NMe₂-substituted member of the substituent series to systematically map electron-donating effects on bioimaging performance.

Adsorption Thermodynamics Standard

4DAB has been thoroughly characterized for its adsorption thermodynamics on zinc, with Langmuir isotherm parameters, ΔG°_ads (–5,122.6 to –6,390.2 J/mol), ΔH°_ads, and activation energy (Ea < 80 kJ/mol) all quantified [1][5]. Its physisorption mechanism, confirmed by ΔG°_ads > –40 kJ/mol, makes it a well-documented model compound for studying the adsorption behaviour of non-halogenated, nitrogen-containing Schiff bases on transition metal surfaces. Surface scientists and corrosion engineers can procure 4DAB as a benchmark inhibitor with a complete thermodynamic characterization package.

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